1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cinnamyl group and an ethylsulfonyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzimidazoles is the Debus–Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to accelerate the reaction and improve efficiency . The specific industrial methods for producing 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole would likely involve similar optimization techniques.
Chemical Reactions Analysis
Types of Reactions
1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzimidazole core can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound may be explored for drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. Benzimidazole derivatives often act by binding to enzymes or receptors, thereby modulating their activity. The cinnamyl and ethylsulfonyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tinidazole: 1-[2-(ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole.
Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Uniqueness
1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both cinnamyl and ethylsulfonyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. These structural features can influence its reactivity, solubility, and potential therapeutic applications.
Properties
IUPAC Name |
2-ethylsulfonyl-1-[(E)-3-phenylprop-2-enyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-23(21,22)18-19-16-12-6-7-13-17(16)20(18)14-8-11-15-9-4-3-5-10-15/h3-13H,2,14H2,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENFKYUMUCHURK-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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